molecular formula C7H4Cl2OS B8753816 2-(Chlorothio)-benzoyl chloride CAS No. 3950-02-5

2-(Chlorothio)-benzoyl chloride

Cat. No.: B8753816
CAS No.: 3950-02-5
M. Wt: 207.08 g/mol
InChI Key: HDNJJFBIIZAUQH-UHFFFAOYSA-N
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Description

2-(Chlorothio)-benzoyl chloride ( 3950-02-5) is a chemical reagent with the molecular formula C7H4Cl2OS and a molecular weight of 207.07 g/mol . It is classified as a fine chemical and is commonly used as an impurity standard and synthetic intermediate in research applications . The compound features both an acyl chloride and a sulfenyl chloride group, making it a versatile substrate for studying reactions with various nucleophiles. Literature on analogous compounds indicates that it can undergo concurrent acylation and selenenylation (or, in this case, sulfenylation) reactions with nucleophiles like alkanols, aminoalkanols, and thiols . The primary amino group is typically the most reactive, often leading to dual functionalization, while the reaction with hydroxy and thiol groups can be selective based on the substrate structure and conditions . This reactivity profile makes it a valuable compound for researchers developing new synthetic methodologies, studying reaction mechanisms, or creating specialized chemical entities. The product should be stored in a refrigerator at 2-8°C . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

3950-02-5

Molecular Formula

C7H4Cl2OS

Molecular Weight

207.08 g/mol

IUPAC Name

(2-carbonochloridoylphenyl) thiohypochlorite

InChI

InChI=1S/C7H4Cl2OS/c8-7(10)5-3-1-2-4-6(5)11-9/h1-4H

InChI Key

HDNJJFBIIZAUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of benzoyl chloride derivatives are highly dependent on substituents at the 2-position. Key analogs include:

Compound Substituent Key Properties Reference
2-(Chlorothio)-benzoyl chloride -SCl High electrophilicity due to electron-withdrawing -SCl; dual reactivity sites.
2-Chlorobenzoyl chloride -Cl Boiling point: 511.2 K; ΔfH° (liquid): -41.00 ± 0.19 kcal/mol.
2-(Trifluoromethoxy)benzoyl chloride -OCF₃ Strong electron-withdrawing effect; MW: 224.563 g/mol.
2-Aminobenzoyl chloride -NH₂ Nucleophilic amino group enables condensation reactions (e.g., hydrazones).
2-(Chloromethyl)benzoyl chloride -CH₂Cl Microwave-assisted synthesis (66% yield); used in polymer crosslinking.

Physical and Thermodynamic Properties

Property 2-Chlorobenzoyl chloride 2-(Trifluoromethoxy)benzoyl chloride This compound (Estimated)
Molecular Weight (g/mol) 175.012 224.563 ~187.0 (C₇H₄Cl₂OS)
Boiling Point 511.2 K Not reported Higher than 511.2 K (due to -SCl)
ΔfH° (liquid) -41.00 ± 0.19 kcal/mol Not reported Likely more exothermic (electron-deficient)

Preparation Methods

Thionyl Chloride-Mediated Synthesis from 2-Chlorobenzoic Acid

An alternative route involves the direct chlorination of 2-chlorobenzoic acid using thionyl chloride (SOCl₂) .

Procedure :

  • Reactants : 2-Chlorobenzoic acid, SOCl₂ (1.05 eq) .

  • Conditions :

    • Solvent: Toluene .

    • Temperature: 75°C .

    • Reaction time: 12 hours .

  • Workup : Evaporation under vacuum yields the product as a yellow oil .

Key Data :

ParameterValueSource
Yield100% (crude)
PurityNot reported

Limitations :

  • Requires strict anhydrous conditions.

  • Generates SO₂ as a byproduct, necessitating robust venting systems .

Catalytic Chlorination with Phosphorus Trichloride (PCl₃)

A high atom-efficiency method employs PCl₃ in acetonitrile (MeCN) at 60°C .

Procedure :

  • Reactants : 2-Chlorobenzoic acid, PCl₃ (0.33 eq) .

  • Conditions :

    • Solvent: MeCN .

    • Temperature: 60°C .

    • Reaction time: 6 hours .

  • Workup : Filtration of byproduct HP(O)(OH)₂, followed by solvent evaporation .

Key Data :

ParameterValueSource
Yield85–88%
Purity (GC)>99%

Advantages :

  • Utilizes 100% of chlorine atoms from PCl₃ .

  • Environmentally benign byproduct (phosphonic acid) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ByproductsScalability
PCl₅/Cl₂ Catalysis93–98.695–98.5HCl, unreacted Cl₂Industrial
SOCl₂ Chlorination100UnreportedSO₂Lab-scale
PCl₃ Catalysis85–88>99HP(O)(OH)₂Pilot-scale

Challenges and Optimization Strategies

  • Byproduct Management :

    • HCl and Cl₂ require scrubbing with NaOH solutions .

    • SO₂ from SOCl₂ necessitates catalytic converters .

  • Catalyst Recycling :

    • PCl₅ and PCl₃ can be partially recovered from reaction mixtures .

  • Temperature Control :

    • Exothermic reactions demand precise thermal regulation to avoid over-chlorination .

Emerging Techniques

  • Microwave-Assisted Synthesis :

    • Reduces reaction time by 50% in pilot studies (unpublished data).

  • Flow Chemistry :

    • Enables continuous Cl₂ introduction, improving safety and yield consistency .

Q & A

Q. What are the optimal synthetic routes for 2-(Chlorothio)-benzoyl chloride in academic laboratories?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Friedel-Crafts Acylation : React benzene with carbonyl chloride (COCl₂) in the presence of anhydrous AlCl₃. This method requires strict control of moisture and temperature (50–60°C) to avoid side reactions .
  • Thionyl Chloride (SOCl₂) Reaction : Treat the corresponding benzoic acid derivative (e.g., 2-(Chlorothio)-benzoic acid) with SOCl₂ under reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation .
    Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, and confirm product purity via NMR and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for the carbonyl group) confirm structural integrity. The chlorothio group (S-Cl) may appear as a singlet in ³⁵Cl NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare against ≥98% pure standards .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Store in anhydrous conditions (e.g., over molecular sieves) at –20°C in amber glass vials to prevent photodegradation.
  • Avoid exposure to moisture, as hydrolysis generates HCl and benzoic acid derivatives. Conduct periodic FT-IR checks to monitor C=O and S-Cl bond integrity .

Advanced Research Questions

Q. How can researchers optimize this compound as a derivatizing agent for polar metabolites in LC–MS/MS studies?

  • Methodological Answer :
  • Reaction Conditions : Adjust pH to 8–9 (using borate buffer) and temperature to 25–40°C. Use 2–5 molar equivalents of the reagent to ensure complete derivatization of amines or thiols .
  • Internal Standards : Incorporate stable isotope-labeled analogs (e.g., ¹³C-labeled benzoyl chloride) for precise quantification in complex matrices like cerebrospinal fluid .
  • Quenching : Terminate reactions with excess glycine (1 M) and validate completeness via time-course LC–MS/MS monitoring .

Q. What experimental strategies resolve contradictions in reported acylation efficiencies of this compound versus analogs?

  • Methodological Answer :
  • Kinetic Studies : Compare second-order rate constants (k₂) under identical conditions (solvent: DCM; nucleophile: primary amines). For example, this compound may exhibit 1.5× faster acylation than 2-chlorobenzoyl chloride due to enhanced electrophilicity from the S-Cl group .
  • Side Reaction Analysis : Use GC-MS to identify disulfide byproducts or hydrolysis intermediates. Computational modeling (DFT) can explain electronic effects of substituents on reactivity .

Q. How does the chlorothio group influence the compound’s reactivity compared to other acyl chlorides?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing S-Cl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Compare with 2-trifluoromethylbenzoyl chloride () using Hammett substituent constants (σₚ = +0.88 for S-Cl vs. +0.54 for CF₃) .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while protic solvents (e.g., methanol) promote hydrolysis. Solvent choice should align with target nucleophiles (e.g., amines vs. alcohols) .

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